Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate
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Overview
Description
Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate is an organic compound with the molecular formula C13H16ClNO3 It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom and an acetyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate typically involves the reaction of 2-acetyl-5-chloroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-acetyl-5-chloroaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative without the acetyl and chloro substituents.
Tert-butyl (2-chlorophenyl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
Tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate is unique due to the presence of both acetyl and chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to other carbamate derivatives.
Properties
Molecular Formula |
C13H16ClNO3 |
---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
tert-butyl N-(2-acetyl-5-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO3/c1-8(16)10-6-5-9(14)7-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
InChI Key |
DUDIWVSKAFTUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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